molecular formula C9H14F3NO B8636381 2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide CAS No. 922520-05-6

2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide

Cat. No.: B8636381
CAS No.: 922520-05-6
M. Wt: 209.21 g/mol
InChI Key: ITZWEBSHEPGYRN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C9H14F3NO and its molecular weight is 209.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

922520-05-6

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-hex-5-enyl-N-methylacetamide

InChI

InChI=1S/C9H14F3NO/c1-3-4-5-6-7-13(2)8(14)9(10,11)12/h3H,1,4-7H2,2H3

InChI Key

ITZWEBSHEPGYRN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC=C)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C. and under nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 31.5 g, 1.28 eq.) was slowly added to a cooled solution of N-methyl-2,2,2-trifluoroacetamide (100 g, 1.28 eq.) in DMF (500 mL). The reaction mixture was stirred for 2 hrs at 0° C. and 6-bromo-1-hexene (100 g, 1 eq.) was added dropwise for 45 min. The reaction mixture was allowed to warm up to room temperature and was stirred for 3 days. The reaction mixture was poured into water and extracted three times with EtOAc. The combined organic layers were dried over anhydrous sodium sulphate, and evaporated under reduced pressure. The resulting residue was purified by chromatography on silica gel (petroleum ether/EtOAc) to yield compound 1a as colourless oil in 56% yield. 1H NMR (DMSO-d6, 400 MHz) δ (ppm) 1.27-1.38 (m, 2H), 1.48-1.60 (m, 2H), 2-2.06 (m, 2H), 2.93 (m, 3H), 3.35-3.40 (m, 2H), 4.92-5.04 (m, 2H), 5.73-5.83 (m, 1H).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods II

Procedure details

Sodium hydride (1.05 eq) was slowly added at 0° C. to a solution of N-methyltrifluoro-acetamide (25 g) in DMF (140 mL). The mixture was stirred for 1 h at room temperature under nitrogen. Then, a solution of bromohexene (32.1 g) in DMF (25 mL) was added dropwise and the mixture was heated to 70° C. for 12 hours. The reaction mixture was poured on water (200 mL) and extracted with ether (4×50 mL), dried (MgSO4), filtered and evaporated to give 35 g of the target product 18 as a yellowish oil which was used without further purification in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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